molecular formula C15H15Cl2NO2S B5675375 N-(2,5-dichlorophenyl)-2,4,6-trimethylbenzenesulfonamide

N-(2,5-dichlorophenyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No. B5675375
M. Wt: 344.3 g/mol
InChI Key: JBHRJBDZLPOQKO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2,5-dichlorophenyl)-2,4,6-trimethylbenzenesulfonamide and similar derivatives often involves multi-step chemical processes. For instance, a variety of N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides were synthesized from 4-chloroaniline under solvent-free conditions, highlighting the chemoselective N-acylation reactions that can be carried out in water as a green solvent, which could be related to the synthesis approach for the target compound (Ebrahimi et al., 2015).

Molecular Structure Analysis

The molecular structure of N-(2,5-dichlorophenyl)-2,4,6-trimethylbenzenesulfonamide can be closely related to that of similar sulfonamide derivatives, which are characterized by diverse supramolecular architectures mediated by various weak intermolecular interactions. For example, different N-aryl-2,5-dimethoxybenzenesulfonamides displayed varying supramolecular architectures, influenced by intramolecular interactions such as C-H...O and N-H...Cl interactions (Shakuntala et al., 2017).

Chemical Reactions and Properties

The chemical behavior of N-(2,5-dichlorophenyl)-2,4,6-trimethylbenzenesulfonamide is likely to be influenced by its sulfonamide functional group, which is known for participating in various chemical reactions. For instance, N,N-dichloro-2-nitrobenzenesulfonamide serves as an effective electrophilic nitrogen source for direct diamination of enones, demonstrating the reactivity of sulfonamide derivatives under specific conditions (Pei et al., 2003).

properties

IUPAC Name

N-(2,5-dichlorophenyl)-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NO2S/c1-9-6-10(2)15(11(3)7-9)21(19,20)18-14-8-12(16)4-5-13(14)17/h4-8,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHRJBDZLPOQKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dichlorophenyl)-2,4,6-trimethylbenzenesulfonamide

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